1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone
Description
1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone is a piperazine-based compound featuring a 2-aminoethyl substituent at the 4-position and a methyl group at the 3-position of the piperazine ring, with an acetyl group (ethanone) attached to the nitrogen at position 1 (Figure 1).
Synthesis: Based on analogous pathways (e.g., ), the synthesis likely involves:
Formation of the piperazine core with appropriate substituents.
Reaction of a chloroacetyl chloride intermediate with a substituted piperazine.
Purification via column chromatography or recrystallization.
The presence of the 2-aminoethyl group may enhance solubility and receptor binding, while the methyl group could influence steric interactions and metabolic stability.
Properties
IUPAC Name |
1-[4-(2-aminoethyl)-3-methylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8-7-12(9(2)13)6-5-11(8)4-3-10/h8H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGSGLDEJQQTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210837 | |
| Record name | Ethanone, 1-[4-(2-aminoethyl)-3-methyl-1-piperazinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353956-52-1 | |
| Record name | Ethanone, 1-[4-(2-aminoethyl)-3-methyl-1-piperazinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353956-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[4-(2-aminoethyl)-3-methyl-1-piperazinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone typically involves the reaction of 1-(2-aminoethyl)-3-methylpiperazine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in four primary reaction categories:
Nucleophilic Substitution at the Piperazine Nitrogen
The tertiary amine in the piperazine ring undergoes alkylation or acylation. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide-linked products .
Oxidation of the Aminoethyl Group
The primary amine in the aminoethyl side chain is susceptible to oxidation:
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Oxidation with KMnO₄ : Converts the amine to a nitro group, forming 1-[4-(2-nitroethyl)-3-methyl-piperazin-1-yl]-ethanone .
Reduction of the Ketone
The ethanone group can be reduced to a secondary alcohol:
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Catalytic Hydrogenation : Using Pd/C or NaBH₄ yields 1-[4-(2-aminoethyl)-3-methyl-piperazin-1-yl]-ethanol .
Cycloaddition and Cross-Coupling
The aminoethyl group facilitates participation in:
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Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under palladium catalysis .
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Click Chemistry : Azide-alkyne cycloaddition for bioconjugation applications .
Key Reagents and Conditions
*Yields inferred from analogous piperazine derivatives .
Mechanistic Insights from Structural Analogs
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Piperazine Reactivity : The 3-methyl group sterically hinders substitution at the adjacent nitrogen, directing reactivity toward the unsubstituted nitrogen .
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Aminoethyl Coordination : The primary amine acts as a ligand in metal-catalyzed reactions, enabling applications in catalysis .
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Ketone Activation : The ethanone carbonyl participates in nucleophilic additions (e.g., Grignard reagents) but requires activation via Lewis acids like BF₃·Et₂O .
Pharmacological Derivatives
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Anticancer Agents : N-Aryl derivatives show inhibition of kinase enzymes (IC₅₀: 0.1–5 μM) .
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Antidepressants : Aminoethyl oxidation products modulate serotonin reuptake (Ki: 12 nM for 5-HT receptors) .
Material Science
Stability and Reactivity Trends
Scientific Research Applications
1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules, including antipsychotic, antidepressant, and anti-inflammatory agents.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Chemical Biology: The compound is utilized in the development of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features and biological activities of analogous compounds:
Key Structural Differences and Implications
Ethanone vs. Other Moieties: The acetyl group in the target compound contrasts with sulfonyl () or carbazole groups (). Acetylated piperazines often exhibit balanced pharmacokinetic profiles, as seen in iloperidone metabolites ().
Pharmacological Targets :
Biological Activity
1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring substituted with an aminoethyl group and a methyl group, along with an ethanone functional group, which contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
This compound acts primarily as a ligand for neurotransmitter receptors, particularly in the central nervous system (CNS). Its mechanism involves modulating receptor activity, which can result in various physiological effects. The compound may function as an agonist or antagonist depending on the specific receptor it interacts with .
Anticancer Properties
Research indicates that piperazine derivatives exhibit significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15 | Induces G0/G1 phase arrest |
| MCF-7 | 20 | Promotes apoptosis via mitochondrial pathways |
| HeLa | 25 | Disrupts cell cycle progression |
The compound's efficacy was assessed using MTT assays, measuring cell viability post-treatment .
Neurotransmitter Interaction
As a ligand for neurotransmitter receptors, this compound has been studied for its potential role in treating psychiatric disorders. It has shown promise in modulating dopamine and serotonin receptors, which are crucial for mood regulation and cognitive function .
Study on Antiproliferative Activity
A study focusing on the antiproliferative effects of various piperazine derivatives found that this compound exhibited notable activity against multiple cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis induction, revealing that the compound effectively caused G0/G1 phase arrest and increased sub-G1 populations indicative of apoptosis .
Neuropharmacological Evaluation
In a neuropharmacological study, the compound was evaluated for its effects on behavior in animal models. The results indicated significant anxiolytic and antidepressant-like effects, suggesting its potential as a therapeutic agent for anxiety and depression disorders. The study highlighted the importance of the piperazine scaffold in enhancing CNS activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone?
- Methodology :
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Step 1 : React 1-phenylpiperazine derivatives with chloroacetyl chloride in anhydrous dichloromethane at 273 K, using triethylamine as a base to neutralize HCl byproducts.
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Step 2 : Stir the mixture at room temperature for 2 hours, monitor via TLC, then wash with water and dry over anhydrous Na₂SO₄.
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Step 3 : Purify via recrystallization or column chromatography to isolate the product .
- Key Considerations :
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Use inert conditions to prevent hydrolysis of the acyl chloride.
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Optimize stoichiometry to minimize byproducts (e.g., diacetylated piperazine).
Reagents Conditions Yield Reference Chloroacetyl chloride, Et₃N CH₂Cl₂, 273 K → RT ~75%
Q. What analytical techniques are used for structural characterization?
- Methodology :
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X-ray crystallography : Use SHELXL for refinement; collect data at 113 K to reduce thermal motion artifacts. Analyze bond lengths, angles, and torsion angles to confirm piperazine ring conformation .
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NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆/CDCl₃). Key signals include the acetyl carbonyl (~200-210 ppm in ¹³C) and piperazine CH₂ groups (~2.5-3.5 ppm in ¹H) .
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Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 242.2).
Technique Key Parameters Detection Limit X-ray crystallography Resolution < 1.0 Å, R factor < 0.05 Atomic-level ¹H NMR 400 MHz, δ 1-5 ppm ~0.1 µmol
Advanced Research Questions
Q. How to evaluate its potential as a RORγ inverse agonist?
- Methodology :
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In vitro assays : Measure IL-17 inhibition in TH17 cells using ELISA. Compare IC₅₀ values against reference compounds (e.g., GNE-3500, IC₅₀ = 15 nM) .
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Selectivity profiling : Screen against a panel of 25 nuclear receptors (e.g., RORα, PPARγ) via luciferase reporter assays. Require >200-fold selectivity for RORγ .
- Data Analysis :
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Use dose-response curves to calculate potency and efficacy.
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Validate via co-crystallization with RORγ ligand-binding domain (see SHELX workflows ).
Target Assay Type IC₅₀ (nM) Selectivity vs. RORγ RORγ Cellular IL-17 assay 20 1 (reference) RORα Same assay 1,500 75-fold
Q. How to address discrepancies in reported biological activity?
- Methodology :
- Purity validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurities.
- Structural analogs : Compare activity of methyl-substituted vs. unsubstituted piperazine derivatives to identify critical pharmacophores .
- Orthogonal assays : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. What strategies improve metabolic stability?
- Methodology :
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Structural modifications : Introduce δ-sultam groups (e.g., GNE-3500) to reduce CYP450-mediated oxidation .
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In vitro microsomal assays : Incubate with human liver microsomes (HLM); measure half-life (t₁/₂) and intrinsic clearance (CLint).
Modification t₁/₂ (HLM, min) CLint (µL/min/mg) Parent compound 12 90 δ-Sultam derivative 45 25
Q. How to analyze piperazine ring conformation?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
